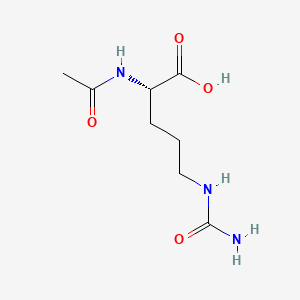

N-Acetyl-L-citrulline

Übersicht

Beschreibung

N-Acetyl-L-Citrullin ist eine organische Verbindung, die zur Klasse der N-acylierten Alpha-Aminosäuren gehört. Es ist ein Derivat von L-Citrullin, einer Aminosäure, die eine wichtige Rolle im Harnstoffzyklus und in der Stickstoffoxidproduktion spielt.

Wirkmechanismus

Target of Action

N-Acetyl-L-Citrulline primarily targets the enzyme N-acetylornithine carbamoyltransferase . This enzyme is involved in the alternative arginine biosynthesis pathway .

Mode of Action

This compound interacts with its target enzyme to catalyze the conversion of N-acetylornithine to N-acetylcitrulline . This is a key step in the alternative arginine biosynthesis pathway .

Biochemical Pathways

The biochemical pathway affected by this compound is the alternative arginine biosynthesis pathway . In this pathway, this compound is a key intermediate. The conversion of N-acetylornithine to N-acetylcitrulline by N-acetylornithine carbamoyltransferase is a crucial step in this pathway .

Pharmacokinetics

It is known that the compound is involved in the urea cycle and nitric oxide formation . The bioavailability of this compound is likely influenced by factors such as absorption, distribution, metabolism, and excretion, but specific details are currently unavailable .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role in the alternative arginine biosynthesis pathway . By catalyzing the conversion of N-acetylornithine to N-acetylcitrulline, this compound contributes to the production of arginine, a critical amino acid for many biological functions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, heat stress in poultry has been shown to affect the metabolism of amino acids like citrulline . .

Biochemische Analyse

Biochemical Properties

N-Acetyl-L-citrulline is involved in several biochemical reactions. It is a substrate for the enzyme N-acetylornithine carbamoyltransferase, which catalyzes the conversion of N-acetylornithine to N-acetylcitrulline in an alternative arginine biosynthesis pathway . This interaction is crucial for maintaining the balance of nitrogen in the body and for the synthesis of arginine, a precursor for nitric oxide production.

Cellular Effects

This compound influences various cellular processes. It has been shown to modulate nitric oxide synthesis, which is essential for vasodilation and blood flow regulation . Additionally, this compound can impact cell signaling pathways and gene expression related to oxidative stress and inflammation. This compound’s ability to enhance nitric oxide production also suggests potential benefits for cardiovascular health and exercise performance .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It acts as a precursor for arginine, which is then converted to nitric oxide by nitric oxide synthase . This process involves the binding of this compound to specific enzymes and proteins, facilitating the production of nitric oxide, a critical signaling molecule in various physiological processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable and can maintain its activity over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research has indicated that higher doses can enhance nitric oxide production and improve antioxidant status . Excessive dosages may lead to adverse effects, such as oxidative stress and cellular damage . Therefore, it is crucial to determine the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the urea cycle and arginine biosynthesis . It interacts with enzymes such as argininosuccinate synthase and argininosuccinate lyase, which are essential for converting citrulline to arginine . These interactions help regulate nitrogen balance and support the production of nitric oxide .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . For instance, the large neutral amino acid transporter 1 (LAT1) plays a significant role in mediating the uptake of this compound across the blood-brain barrier . This transport mechanism ensures the compound’s availability in various tissues, where it can exert its physiological effects.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications . It is primarily found in the cytoplasm, where it participates in the urea cycle and nitric oxide production . The precise localization within specific cellular compartments can affect its activity and function, highlighting the importance of understanding its intracellular dynamics.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

N-Acetyl-L-Citrullin kann durch Acetylierung von L-Citrullin synthetisiert werden. Der Prozess beinhaltet die Reaktion von L-Citrullin mit Essigsäureanhydrid in Gegenwart einer Base wie Pyridin. Die Reaktion wird typischerweise bei Raumtemperatur durchgeführt und liefert N-Acetyl-L-Citrullin als Hauptprodukt .

Industrielle Produktionsverfahren

Die industrielle Produktion von N-Acetyl-L-Citrullin beinhaltet häufig biokatalytische und fermentative Verfahren. Corynebacterium glutamicum, ein Bakterium, das üblicherweise in der Aminosäureproduktion eingesetzt wird, kann gentechnisch so verändert werden, dass es L-Citrullin überproduziert, das dann zu N-Acetyl-L-Citrullin acetyliert wird. Dieses Verfahren ist effizient und skalierbar für die großtechnische Produktion .

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-Acetyl-L-Citrullin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann zu entsprechenden Oxoverbindungen oxidiert werden.

Reduktion: Reduktionsreaktionen können es wieder in L-Citrullin umwandeln.

Substitution: N-Acetyl-L-Citrullin kann an Substitutionsreaktionen teilnehmen, bei denen die Acetylgruppe durch andere funktionelle Gruppen ersetzt wird

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat für die Oxidation, Reduktionsmittel wie Natriumborhydrid für die Reduktion und Nukleophile für Substitutionsreaktionen. Diese Reaktionen werden typischerweise unter milden Bedingungen durchgeführt, um die Integrität der Aminosäurestruktur zu erhalten .

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, umfassen Oxoverbindungen, reduzierte Formen von L-Citrullin und verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien .

Wissenschaftliche Forschungsanwendungen

N-Acetyl-L-Citrullin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Vorläufer bei der Synthese verschiedener organischer Verbindungen verwendet.

Biologie: Es spielt eine Rolle bei der Untersuchung von Stoffwechselwegen, insbesondere des Harnstoffzyklus und der Stickstoffoxidproduktion.

Medizin: N-Acetyl-L-Citrullin wird wegen seiner potenziellen therapeutischen Wirkungen untersucht, einschließlich seiner Rolle für die Herz-Kreislauf-Gesundheit, die Immunfunktion und den Muskelstoffwechsel.

Industrie: Es wird aufgrund seiner gesundheitlichen Vorteile bei der Herstellung von Nahrungsergänzungsmitteln und funktionellen Lebensmitteln verwendet .

Wirkmechanismus

N-Acetyl-L-Citrullin entfaltet seine Wirkungen in erster Linie durch seine Umwandlung in L-Citrullin und anschließend in L-Arginin. Diese Umwandlung verstärkt die Stickstoffoxidproduktion, die entscheidend für die Vasodilatation und die Herz-Kreislauf-Gesundheit ist. Die Verbindung beeinflusst auch den Harnstoffzyklus und unterstützt die Entgiftung von Ammoniak im Körper. Molekulare Zielstrukturen umfassen die Stickstoffoxidsynthase und Enzyme, die am Harnstoffzyklus beteiligt sind .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

L-Citrullin: Die Stammverbindung, die an denselben Stoffwechselwegen beteiligt ist.

N-Acetyl-L-Ornithin: Eine weitere N-acylierte Aminosäure mit ähnlichen Eigenschaften.

L-Arginin: Eine eng verwandte Aminosäure, die ein direkter Vorläufer von Stickstoffoxid ist .

Einzigartigkeit

N-Acetyl-L-Citrullin ist einzigartig aufgrund seiner Acetylgruppe, die seine Stabilität und Bioverfügbarkeit im Vergleich zu L-Citrullin erhöht. Diese Modifikation ermöglicht eine effizientere Aufnahme und Verwertung im Körper und macht es zu einer wertvollen Verbindung für therapeutische und industrielle Anwendungen .

Eigenschaften

IUPAC Name |

(2S)-2-acetamido-5-(carbamoylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O4/c1-5(12)11-6(7(13)14)3-2-4-10-8(9)15/h6H,2-4H2,1H3,(H,11,12)(H,13,14)(H3,9,10,15)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMQMIOYQXNRROC-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCCNC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCCNC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30349676 | |

| Record name | N-ACETYL-L-CITRULLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-alpha-Acetyl-L-citrulline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000856 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

33965-42-3 | |

| Record name | α-N-Acetylcitrulline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33965-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-ACETYL-L-CITRULLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-alpha-Acetyl-L-citrulline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000856 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the structure of the enzyme interacting with N-Acetyl-L-citrulline?

A2: Researchers have successfully purified and crystallized a novel this compound deacetylase from Xanthomonas campestris that specifically acts on this compound []. This enzyme was crystallized, and the crystals diffracted to a resolution of 1.75 Å, belonging to the monoclinic space group C2. While attempts to solve the structure using molecular replacement with homologous models were unsuccessful initially, researchers utilized selenomethionine substitution and MAD phasing to determine the enzyme's structure [].

Q2: Are there any known inhibitors for the enzymes involved in this compound metabolism?

A3: Yes, research has led to the development of Nα-acetyl-N δ-phosphonoacetyl-l-ornithine, a potent inhibitor specifically targeting the novel acetylornithine transcarbamylase enzyme []. This inhibitor exhibits a midpoint of inhibition around 22 nM, making it a promising starting point for designing even more specific inhibitors targeting this new family of transcarbamylases []. This discovery opens up possibilities for developing novel antibacterial agents.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,4-Dimethylphenyl)methylidene]propanedinitrile](/img/structure/B1268914.png)

![3-(5,6-Dimethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-propionic acid](/img/structure/B1268934.png)

![Benzo[D]thiazol-2-YL(4-methoxyphenyl)methanol](/img/structure/B1268940.png)